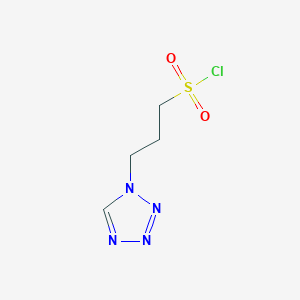

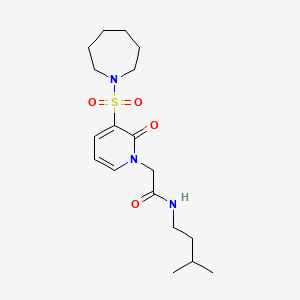

3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms, one carbon atom, and two hydrogen atoms . They do not occur naturally and are of interest due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .

Synthesis Analysis

Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method uses alcohols and aldehydes . Yet another approach uses isocyanides .Molecular Structure Analysis

The parent heterocycle of tetrazoles can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They can react with a variety of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .Physical And Chemical Properties Analysis

Tetrazoles are generally solid at room temperature . They have a high nitrogen content, which makes them potentially explosive, especially at low temperatures .Aplicaciones Científicas De Investigación

Coordination Polymers and Complexes

- Synthesis of 1,3-Bis(1-methyl-1H-tetrazol-5-yl)propane (bmtp) and Its Coordination Polymers: 1,3-Bis(1-methyl-1H-tetrazol-5-yl)propane (bmtp) was synthesized and used in complexes with CuCl2·2H2O, resulting in polymorphic forms and coordination polymers, demonstrating the potential of tetrazole derivatives in creating complex metal-organic structures (Voitekhovich et al., 2020).

Catalysts in Organic Synthesis

- Graphene Oxide Anchored Sulfonic Acid as a Catalyst: Magnetically separable graphene oxide anchored sulfonic acid was employed as a catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carbonitriles, showing the utility of sulfonic acid derivatives in catalysis (Zhang et al., 2016).

Synthesis Methods

- Hydrothermal Synthesis Method for Tetrazole Derivatives: A hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole was developed, showcasing the relevance of such methods in synthesizing tetrazole derivatives (Wang et al., 2013).

Spin-Crossover Complexes

- Creation of Spin-Crossover Complexes: Tetrazole-functionalized ligands were utilized to control the role of Keggin-type POMs in hybrid frameworks, indicating the importance of tetrazole derivatives in the field of spin-crossover complexes (Hu et al., 2014).

Energetic Salts

- Synthesis of Energetic Salts: Tetrazole-based energetic salts with good thermal stabilities were synthesized, underscoring the potential of tetrazole derivatives in the creation of energetic materials (Srinivas et al., 2013).

Antimicrobial and Antifungal Agents

- Antimicrobial and Antifungal Evaluation: Novel sulfonate derivatives showed antimicrobial and antifungal activities, highlighting the potential of sulfonate derivatives in medicinal chemistry (Fadda et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to be of interest in the field of medicinal chemistry.

Propiedades

IUPAC Name |

3-(tetrazol-1-yl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWYQNOZMNHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)